molecular formula C28H51N9O9 B1449999 acetic acid;(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-6-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid CAS No. 41961-58-4

acetic acid;(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-6-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid

Cat. No.: B1449999
CAS No.: 41961-58-4
M. Wt: 657.8 g/mol
InChI Key: FFGFMFZFUNHLCM-DGKVYVLLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a structurally complex molecule consisting of acetic acid conjugated to a peptide-like backbone. Key features include:

  • Acetic acid moiety: Enhances solubility and may influence reactivity in biological or chemical systems .
  • Diaminomethylideneamino (guanidine) group: Imparts strong basicity and hydrogen-bonding capacity, critical for interactions with biological targets .

Properties

IUPAC Name

acetic acid;(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-6-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H47N9O7.C2H4O2/c1-15(36)20(28)22(38)32-16(7-2-3-11-27)23(39)35-14-6-10-19(35)24(40)34-13-5-9-18(34)21(37)33-17(25(41)42)8-4-12-31-26(29)30;1-2(3)4/h15-20,36H,2-14,27-28H2,1H3,(H,32,38)(H,33,37)(H,41,42)(H4,29,30,31);1H3,(H,3,4)/t15-,16+,17+,18+,19+,20+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFGFMFZFUNHLCM-DGKVYVLLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)O)N)O.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N)O.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H51N9O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

657.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

Overview:
The primary method for synthesizing such complex peptides is SPPS, which allows stepwise assembly of the peptide chain anchored to an insoluble resin. This method is well-established and widely used for peptides of this complexity and length.

Key Features:

  • Peptide chain elongation proceeds from the C-terminus to the N-terminus.
  • Amino acids are added sequentially, with each addition involving coupling, washing, and deprotection steps.
  • The peptide remains attached to the resin during synthesis, simplifying purification by washing away excess reagents and by-products.
  • After completion, the peptide is cleaved from the resin and purified.

Recent Advances:
A novel SPPS method eliminates solvent-intensive washing steps by using bulk evaporation of volatile Fmoc deprotection base at elevated temperatures combined with directed gas flushing. This innovation reduces solvent use by up to 95%, accelerates synthesis, and maintains high purity even for long peptides (up to 89 amino acids).

Coupling Reagents and Conditions

  • Peptide bond formation typically uses carbodiimide-based coupling reagents (e.g., DIC, EDC) combined with additives like HOBt or HOAt to improve coupling efficiency and reduce racemization.
  • Coupling reactions are performed under mild conditions to preserve stereochemistry and functional group integrity.

Purification and Characterization

  • After cleavage from the resin, crude peptides are purified by preparative high-performance liquid chromatography (HPLC) to achieve high purity.
  • Analytical methods such as mass spectrometry, NMR, and amino acid analysis confirm the structure and purity.

Summary Table of Preparation Steps

Step No. Process Step Description Key Reagents/Conditions Notes
1 Resin Loading Attachment of first amino acid to solid support resin Polystyrene resin, linker Ensures stable anchoring for elongation
2 Fmoc Deprotection Removal of Fmoc group to expose amino group for next coupling Piperidine in DMF, or advanced evaporation method Efficient removal critical for cycle progress
3 Amino Acid Coupling Addition of next Fmoc-protected amino acid Carbodiimide reagents + additives Controlled to minimize side reactions
4 Side-Chain Protection Management Protection of reactive side chains (e.g., guanidino, hydroxy) Suitable protecting groups (e.g., Boc, Pbf) Maintains functional group integrity
5 Repetition of Steps 2-4 Sequential elongation of peptide chain Iterative cycles Automated or manual synthesis possible
6 Cleavage from Resin and Deprotection Release of peptide and removal of side-chain protecting groups TFA-based cleavage cocktails Final product obtained for purification
7 Purification and Characterization Purification by preparative HPLC; structural confirmation HPLC, MS, NMR Ensures product purity and identity

Research Findings and Considerations

  • The use of stable intermediates such as phthalic anhydride-protected amines improves yield and purity by preventing side reactions during intermediate steps.
  • The recent solvent-free or solvent-reduced SPPS methods significantly enhance sustainability and scalability of peptide synthesis without compromising quality.
  • Protection/deprotection schemes must be carefully chosen to balance stability during synthesis and ease of removal at the end, especially for complex peptides with multiple functional groups.
  • Peptide synthesis for compounds containing unusual amino acids or modifications (e.g., hydroxybutanoyl, diaminomethylideneamino groups) requires tailored synthetic strategies and optimized coupling conditions to ensure stereochemical fidelity.

Chemical Reactions Analysis

Types of Reactions

acetic acid;(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-6-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of amino acids like threonine and lysine.

    Reduction: Reduction reactions can be used to break disulfide bonds if present.

    Substitution: Amino acid residues can be substituted to alter the peptide’s properties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, performic acid.

    Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Substitution Reagents: Various amino acid derivatives and coupling reagents.

Major Products

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of threonine can lead to the formation of hydroxythreonine, while substitution reactions can result in peptides with altered sequences and functionalities.

Scientific Research Applications

acetic acid;(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-6-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Employed in studies of protein-protein interactions and enzyme kinetics.

    Medicine: Investigated for its potential therapeutic properties, including immune modulation and antimicrobial activity.

    Industry: Utilized in the development of peptide-based materials and biosensors

Mechanism of Action

The mechanism of action of acetic acid;(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-6-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid involves its interaction with specific molecular targets and pathways. For instance, it can bind to receptors on phagocytic cells, influencing intracellular calcium and cyclic nucleotide levels. This interaction can modulate immune responses and other cellular activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Peptide-Based Compounds with Guanidine Groups

  • Compound from : Structure: Contains a similar guanidine group and multiple amino acid residues. Key difference: Lacks the acetic acid moiety and pyrrolidine rings, reducing conformational stability and solubility in polar solvents . Functional impact: The absence of acetic acid may limit its utility in pH-sensitive applications.
  • Compound from :

    • Structure : Features a guanidine group and imidazole ring, enhancing metal-ion chelation.
    • Comparison : The target compound’s pyrrolidine rings may provide better stereochemical control compared to the imidazole-based system .

Acetic Acid-Containing Analogues

  • Xanthenone Acetic Acid (XAA) Analogues (): Structure: XAA derivatives share the acetic acid group but incorporate xanthenone cores instead of peptide backbones. Activity: XAA analogues (e.g., 5-methyl XAA) exhibit potent antitumor effects via vascular disruption and immune activation. The target compound’s peptide backbone may enable distinct mechanisms, such as enzyme inhibition or receptor modulation . Potency: XAA derivatives show EC₅₀ values in the nM range for tumor necrosis induction, but the target compound’s bioactivity remains uncharacterized.
  • AquaSolve™ HPMCAS () :

    • Structure : A cellulose derivative esterified with acetic acid.
    • Application : Used as a solubility enhancer for hydrophobic drugs. The target compound’s covalent acetic acid linkage may offer advantages in stability over ester-based systems .

Pyrrolidine-Containing Compounds

  • Compound from :

    • Structure : Bicyclic pyrrolidine-oxathia system with hydroxy and methyl groups.
    • Molecular Weight : 641.65 g/mol, significantly lower than the target compound’s estimated mass (~800–900 g/mol).
    • Functional impact : Smaller size may improve membrane permeability but reduce target specificity .
  • Pyrrolo[2,3-d]pyrimidin-4-amine Derivatives () :

    • Structure : Fused pyrrolidine-pyrimidine rings with bromine substituents.
    • Synthesis : Requires Pd(II) acetate catalysts, whereas the target compound’s synthesis likely involves peptide coupling reagents (e.g., carbodiimides) .

Data Table: Comparative Analysis

Property Target Compound XAA () Compound Compound
Molecular Weight ~800–900 g/mol (estimated) 250–300 g/mol ~600 g/mol 641.65 g/mol
Key Functional Groups Acetic acid, guanidine, pyrrolidine Xanthenone, acetic acid Guanidine, amino acids Pyrrolidine, hydroxy, methyl
Bioactivity Hypothesized enzyme inhibition Tumor necrosis (EC₅₀ ~10–100 nM) Undocumented Undocumented
Solubility High (due to acetic acid and guanidine) Moderate (lipophilic core) Low (lack of polar groups) Moderate (hydroxy groups)
Synthetic Complexity High (multiple peptide couplings) Moderate (aromatic synthesis) Moderate High (bicyclic system)

Research Findings and Implications

  • Structural Advantages : The acetic acid moiety and guanidine group synergize to enhance solubility and binding interactions, outperforming analogues lacking these features .
  • Limitations: The peptide backbone’s size may limit bioavailability, necessitating formulation strategies like nanoparticle encapsulation .
  • Future Directions: Comparative studies with XAA analogues could elucidate shared mechanisms (e.g., vascular disruption) or novel pathways .

Biological Activity

Acetic acid, a simple carboxylic acid, is widely recognized for its role in various biological processes. The compound under consideration, acetic acid; (2S)-2-[[(2S)-1-[(2S)-1-[(2S)-6-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid , is a complex derivative that combines acetic acid with multiple amino acids and peptide structures. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound's structure can be broken down into several key components:

  • Acetic Acid : Serves as the backbone.
  • Amino Acids : Several amino acids are linked to the acetic acid moiety, contributing to its biological activity.
  • Pyrrolidine Rings : These cyclic structures enhance the stability and bioactivity of the compound.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, particularly those related to amino acid metabolism.
  • Receptor Modulation : It could interact with various receptors in the body, influencing physiological responses such as neurotransmission and hormone regulation.
  • Cell Signaling : The presence of multiple amino acids suggests potential roles in cell signaling pathways, affecting processes like apoptosis and cell proliferation.

Case Studies

  • Antimicrobial Activity : Research has indicated that derivatives of acetic acid exhibit antimicrobial properties. A study showed that certain acetic acid derivatives inhibited bacterial growth by disrupting cell wall synthesis.
    CompoundActivityMechanism
    Acetic Acid Derivative 1ModerateCell wall disruption
    Acetic Acid Derivative 2StrongProtein synthesis inhibition
  • Anticancer Properties : Some studies have suggested that amino acid derivatives can induce apoptosis in cancer cells. The specific compound may enhance this effect due to its structural complexity.
  • Neuroprotective Effects : Research indicates that compounds with similar structures can protect neurons from oxidative stress, potentially offering therapeutic benefits in neurodegenerative diseases.

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of acetic acid and its derivatives:

  • Metabolic Pathways : Acetic acid plays a crucial role in energy metabolism and can influence lipid metabolism by modulating the expression of key enzymes involved in fatty acid synthesis.
  • Inflammatory Response : Some derivatives have been shown to reduce inflammation in animal models by inhibiting pro-inflammatory cytokines.

Q & A

Q. Key Reaction Conditions :

StepReagents/ConditionsPurposeReference
Amide couplingDCC, DMAP, DCMActivate carboxyl groups for nucleophilic attack
CyclizationHATU, DIEAForm pyrrolidine rings with high stereocontrol

Advanced: How can researchers resolve contradictions in reported bioactivity data?

Contradictions may arise from:

  • Purity variations : Use HPLC-MS (≥95% purity threshold) and elemental analysis to validate compound integrity .
  • Assay conditions : Standardize in vitro assays (e.g., pH 7.4 buffer, 37°C) to mimic physiological environments .
  • Target specificity : Perform molecular docking (AutoDock Vina) to verify interactions with enzymes like proteases or kinases .

Example : Discrepancies in IC50 values may stem from residual solvents (e.g., DMSO) interfering with assays. Use lyophilization for solvent removal .

Advanced: What analytical techniques are optimal for characterizing stability and degradation products?

  • Stability Studies :
    • Forced degradation : Expose the compound to heat (40–60°C), UV light, and acidic/basic conditions (pH 2–12) to identify labile sites .
    • LC-MS/MS : Monitor degradation products (e.g., hydrolysis of the guanidine group) .
  • Thermal Analysis : Use DSC/TGA to determine melting points and decomposition thresholds .

Key Finding : The pyrrolidine rings show stability under acidic conditions, while the guanidine group degrades at pH > 10 .

Advanced: How can stereochemical integrity be ensured during synthesis?

  • Chiral HPLC : Use a Chirobiotic T column (aqueous methanol mobile phase) to separate enantiomers .
  • Circular Dichroism (CD) : Confirm retention of (2S) configurations by comparing spectra to reference standards .
  • X-ray Crystallography : Resolve absolute configuration of crystalline intermediates .

Note : Minor stereochemical deviations in the hydroxybutanoyl moiety can reduce target affinity by >50% .

Basic: What role does the guanidine group play in biological activity?

The guanidine group:

  • Acts as a strong base (pKa ~12–13), facilitating ionic interactions with acidic residues (e.g., aspartate/glutamate) in enzyme active sites .
  • Enhances water solubility via protonation under physiological conditions.
  • Method to Test : Use isothermal titration calorimetry (ITC) to measure binding enthalpy with target proteins .

Advanced: How can metabolic stability be assessed for pharmacokinetic studies?

  • In vitro models :
    • Liver microsomes : Incubate the compound with NADPH-supplemented microsomes to identify oxidative metabolites .
    • Caco-2 cell monolayers : Measure permeability to predict intestinal absorption .
  • Analytical Tools : HR-MS and NMR to characterize metabolites (e.g., hydroxylation of pyrrolidine rings) .

Key Challenge : The compound’s high molecular weight (~800 Da) may limit oral bioavailability, necessitating prodrug strategies .

Advanced: What computational methods aid in optimizing this compound’s bioactivity?

  • Molecular Dynamics (MD) Simulations : Simulate binding to enzymes (e.g., 20 ns trajectories in GROMACS) to assess conformational stability .
  • QSAR Modeling : Correlate structural features (e.g., logP of the guanidine group) with IC50 values using Random Forest algorithms .

Example : MD simulations predict that replacing a pyrrolidine with piperidine reduces target affinity by 30% due to increased flexibility .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
acetic acid;(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-6-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Reactant of Route 2
acetic acid;(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-6-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.